AS-136A

Beschreibung

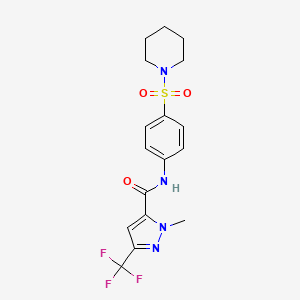

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-N-(4-piperidin-1-ylsulfonylphenyl)-5-(trifluoromethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N4O3S/c1-23-14(11-15(22-23)17(18,19)20)16(25)21-12-5-7-13(8-6-12)28(26,27)24-9-3-2-4-10-24/h5-8,11H,2-4,9-10H2,1H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDLQNVQEAZKSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583090 | |

| Record name | 1-Methyl-N-[4-(piperidine-1-sulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949898-66-2 | |

| Record name | 1-Methyl-N-[4-(piperidine-1-sulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of AS-136A

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-136A is a novel, non-nucleoside small-molecule inhibitor demonstrating potent antiviral activity against the measles virus (MeV). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, inhibitory effects on viral replication, and the experimental methodologies used for its characterization. Quantitative data on its efficacy are presented, along with visualizations of its mechanism and the experimental workflows employed in its analysis.

Introduction

The measles virus, a member of the Paramyxoviridae family, remains a significant global health threat, particularly in regions with low vaccination coverage.[1] The development of effective antiviral therapeutics is crucial for managing severe cases and controlling outbreaks. This compound has emerged as a promising lead compound that specifically targets a key component of the viral replication machinery.

Core Mechanism of Action

This compound functions as a direct inhibitor of the measles virus RNA-dependent RNA polymerase (RdRp) complex.[1] This viral enzyme is essential for the replication of the negative-sense RNA genome of MeV and is a prime target for antiviral drug development due to the absence of a homologous enzyme in human cells.[1]

The primary molecular target of this compound is the large (L) protein subunit of the RdRp complex.[1] By interacting with conserved domains of the L protein, this compound effectively blocks its enzymatic activity, thereby inhibiting viral RNA synthesis.[1] This disruption of RNA replication prevents the production of new viral genomes and messenger RNAs (mRNAs), ultimately halting the propagation of the virus.

Signaling Pathway of this compound Inhibition

Caption: Mechanism of this compound action on the measles virus replication cycle.

Quantitative Data: In Vitro Efficacy

The antiviral activity of this compound has been quantified against various strains of the measles virus. The 50% inhibitory concentrations (IC50) were determined using virus yield reduction assays, demonstrating potent inhibition across different genotypes.

| Measles Virus Strain | Genotype | 50% Inhibitory Concentration (IC50) in µM |

| recMeV-Edm | A | 0.23 ± 0.04 |

| MVi-Alaska | H2 | 0.08 ± 0.01 |

| MVi-Ams | G2 | 0.12 ± 0.02 |

| MVi-Ibd | B3 | 0.09 ± 0.01 |

Table adapted from data presented in a 2009 study on the target analysis of this compound.[1]

Experimental Protocols

The characterization of this compound's mechanism of action involved several key in vitro experiments.

Viral Cytopathic Effect (CPE) Reduction Assay

This assay is used to assess the ability of a compound to protect cells from virus-induced cell death.

-

Cell Line: Vero-SLAM cells.

-

Procedure:

-

Seed Vero-SLAM cells in a 96-well plate.

-

Infect the cells with measles virus at a multiplicity of infection (MOI) of 0.4 PFU/cell in the presence of serial dilutions of this compound (ranging from 9.375 µM to 37.5 µM).[1]

-

Incubate the plates for 96 hours post-infection.[1]

-

Stain the cell monolayers with a 0.1% crystal violet solution in 20% ethanol.[1]

-

Wash the plates and allow them to dry.

-

Quantify the CPE by measuring the absorbance at 560 nm. The percentage of relative CPE is calculated to determine the protective effect of the compound.[1]

-

Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious viral particles in the presence of the inhibitor.

-

Cell Line: Vero cells.

-

Procedure:

-

Infect 2 x 10^5 cells per well in a 12-well plate with measles virus variants at an MOI of 0.1 PFU/cell.[1]

-

Treat the infected cells with a range of this compound concentrations (up to 50 µM) or a vehicle control (DMSO).[1]

-

Incubate the plates at 37°C for 36 hours.[1]

-

Harvest the cell-associated viral particles.

-

Determine the viral titers using a standard titration method (e.g., TCID50 assay).

-

Plot the virus titers as a function of the compound concentration to assess the level of inhibition.[1]

-

Real-Time Reverse Transcription-PCR (RT-PCR)

This method is used to quantify the levels of viral RNA synthesis in infected cells treated with the inhibitor.

-

Cell Line: Vero cells.

-

Procedure:

-

Infect Vero cells in a six-well plate with recMeV-Edm at an MOI of 1.0.[1]

-

After 30 minutes, remove the virus inoculum and add this compound at concentrations of 5 µM or 25 µM.[1]

-

At 40 hours post-infection, extract the total RNA from the cells using an RNeasy mini kit.[1]

-

Perform quantitative RT-PCR to measure the levels of MeV mRNA and antigenome (positive-sense RNA).

-

Normalize the viral RNA levels to a housekeeping gene (e.g., GAPDH) to determine the relative reduction in RNA synthesis.[1]

-

Target Identification and Resistance

The identification of the L protein as the target of this compound was achieved through the generation and characterization of drug-resistant measles virus strains.

Experimental Workflow for Target Identification

References

AS-136A: Targeting the Measles Virus Polymerase Complex

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Measles virus (MeV), a member of the Paramyxoviridae family, remains a significant global health threat, causing widespread outbreaks, especially in populations with low vaccination coverage. While the measles vaccine is highly effective, there is a pressing need for effective antiviral therapeutics for severe cases, for post-exposure prophylaxis, and to control outbreaks. This technical guide provides an in-depth overview of the experimental antiviral compound AS-136A, focusing on its target protein within the measles virus, its mechanism of action, and the experimental methodologies used to characterize its function.

The Target Protein: The Measles Virus RNA-Dependent RNA Polymerase (RdRp) Complex

The primary target of this compound is the measles virus RNA-dependent RNA polymerase (RdRp) complex, which is essential for the replication and transcription of the viral RNA genome.[1][2][3] This complex is comprised of two main viral proteins:

-

The Large Protein (L): This is a multifunctional enzyme that contains the catalytic core for RNA synthesis.[2][4]

-

The Phosphoprotein (P): This protein acts as a cofactor, chaperoning the L protein and linking it to the nucleocapsid, which consists of the viral RNA encapsidated by the nucleoprotein (N).[4][5]

This compound specifically targets the Large (L) protein subunit of the RdRp complex.[1][2][3] Cryo-electron microscopy studies have revealed the structural basis of this interaction, showing that this compound binds to the polymerase complex.[6]

Mechanism of Action

This compound is a non-nucleoside inhibitor that potently blocks the activity of the MeV RdRp complex.[1][2][3] Its mechanism of action involves the following key steps:

-

Binding to the L Protein: this compound directly interacts with conserved domains of the viral L protein.[1][2]

-

Inhibition of RNA Synthesis: This binding event obstructs the polymerase's ability to synthesize viral RNA.[1][2][3] Real-time reverse transcription-PCR analysis has demonstrated that this compound effectively blocks the production of both viral mRNA and antigenome RNA in infected cells.[1][2][3]

-

Allosteric Modulation: The binding of this compound induces a conformational change in the catalytic loop of the polymerase, locking it in an inactive state.[6] This allosteric mechanism prevents the essential phosphodiester bond formation required for RNA elongation.[1]

The potent inhibition of the RdRp complex by this compound ultimately halts viral replication and the production of new infectious particles.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the antiviral activity of this compound and the characterization of resistance.

| Parameter | Value | Experimental Context | Reference |

| This compound Concentration for F Protein Undetectability | 5 µM | In recMeV-Edm-infected Vero cells, this concentration was sufficient to render the viral Fusion (F) protein undetectable by immunoblotting and completely block cell-to-cell fusion (cytopathic effect). | [2] |

| Reduction in Viral RNA Signal | ~100-fold | At a concentration of 5 µM in infected Vero cells, this compound led to an approximately 100-fold reduction in the levels of viral mRNA and antigenome RNA as measured by real-time RT-PCR. | [2] |

| Intermediate Resistance to this compound | ~12-fold higher inhibitory concentrations | MeV variants with increased RdRp base activity, such as those with the P(M502V) and L(R1233Q) mutations, showed an approximately 12-fold increase in the inhibitory concentration of this compound. | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the study of this compound.

Real-Time Reverse Transcription-PCR (RT-PCR) for Viral RNA Quantification

This method is used to quantify the amount of viral RNA in infected cells treated with this compound.

-

Cell Culture and Infection: Vero-SLAM cells are infected with a recombinant measles virus (e.g., MVi-Alaska) at a specific multiplicity of infection (MOI), for instance, 1.0.[2]

-

Compound Treatment: Following infection, the cells are treated with varying concentrations of this compound or a control compound.[2]

-

RNA Extraction: Total RNA is extracted from the cells at a designated time point post-infection.

-

Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using specific primers for the viral RNA of interest (e.g., mRNA or antigenome).

-

Real-Time PCR: The cDNA is then used as a template for real-time PCR with specific primers and probes to amplify and quantify the viral genetic material. The level of viral RNA is normalized to an internal control housekeeping gene.

Generation and Characterization of Resistant Mutants

This protocol is designed to identify the specific viral protein targeted by this compound by selecting for and analyzing resistant viral variants.

-

Virus Adaptation: Different strains of measles virus are serially passaged in cell culture in the presence of increasing concentrations of this compound.

-

Plaque Purification: Viruses that can replicate in the presence of the compound are isolated through plaque purification.

-

Genomic Sequencing: The full genome of the resistant viral isolates is sequenced to identify mutations that are not present in the parental virus.

-

Reverse Genetics: To confirm that a specific mutation is responsible for resistance, it is introduced into the genome of a recombinant wild-type measles virus using reverse genetics techniques.

-

Phenotypic Analysis: The resulting recombinant virus carrying the specific mutation is then tested for its sensitivity to this compound in replicon assays and viral growth assays to confirm the resistance phenotype.

Replicon Assay

This cell-based assay is used to measure the activity of the viral RdRp complex in a controlled setting, independent of viral entry and budding.

-

Plasmid Transfection: Cells are co-transfected with plasmids expressing the measles virus N, P, and L proteins, along with a plasmid containing a minigenome that encodes a reporter gene (e.g., luciferase) flanked by the viral leader and trailer sequences.

-

Compound Treatment: The transfected cells are treated with different concentrations of this compound.

-

Reporter Gene Assay: At a specified time after transfection, the cells are lysed, and the activity of the reporter gene is measured (e.g., luminescence for luciferase). A decrease in reporter activity indicates inhibition of the RdRp complex.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Target analysis of the experimental measles therapeutic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Target Analysis of the Experimental Measles Therapeutic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Frontiers | The Nucleoprotein and Phosphoprotein of Measles Virus [frontiersin.org]

- 5. PDB-101: Molecule of the Month: Measles Virus Proteins [pdb101.rcsb.org]

- 6. EMDB-62463: this compound-bound measles virus L-P complex - Yorodumi [pdbj.org]

AS-136A: A Deep Dive into its Antiviral Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

AS-136A is a promising, non-nucleoside small molecule inhibitor that has demonstrated potent antiviral activity, primarily against the Measles Virus (MeV), a member of the Paramyxoviridae family.[1][2] This technical guide provides a comprehensive overview of the antiviral spectrum of this compound, its mechanism of action, and the experimental protocols used to characterize its efficacy.

Antiviral Spectrum and Potency

This compound exhibits potent and specific activity against various genotypes of the Measles Virus. Its efficacy is in the low nanomolar range, effectively blocking viral replication and the resulting cytopathic effects.[1] The antiviral activity of this compound has been quantified through virus yield-based dose-response curves, determining the 50% inhibitory concentrations (IC50) against different MeV strains.

| Measles Virus Strain | Genotype | 50% Inhibitory Concentration (IC50) [μM] |

| recMeV-Edm | A | 0.18 ± 0.04 |

| MVi-Alaska.01/1 | D3 | 0.15 ± 0.03 |

| MVi-Chicago.ILL.USA/14.07 | D4 | 0.12 ± 0.02 |

| MVi-New York.NY.USA/3.07 | D8 | 0.16 ± 0.03 |

| Table 1: Antiviral Potency of this compound against various Measles Virus genotypes. Data sourced from[2]. |

Initial studies have primarily focused on Measles Virus, and there is limited public information on the broad-spectrum activity of this compound against other paramyxoviruses or unrelated RNA viruses. The development of this compound led to the discovery of a more advanced analog, ERDRP-00519, which also shows potent anti-MeV activity with an EC50 of 60 nM.[1]

Mechanism of Action: Targeting the Viral Polymerase

This compound functions as a direct-acting antiviral agent, specifically targeting the viral RNA-dependent RNA polymerase (RdRp) complex, which is essential for the replication and transcription of the viral RNA genome.[2][3] The physical target of this compound has been identified as the large protein (L) subunit of the RdRp complex.[2]

By binding to the L protein, this compound allosterically inhibits the polymerase's enzymatic activity. This targeted inhibition effectively blocks the synthesis of viral RNA, including both messenger RNA (mRNA) and full-length antigenomes.[2] This disruption of the viral replication cycle prevents the production of new viral particles and halts the spread of infection. Studies have shown that treatment with this compound leads to a significant reduction in viral RNA levels and prevents virus-induced cell-to-cell fusion (syncytia formation).[2]

Resistance to this compound has been mapped to mutations within the L protein, further confirming it as the direct target.[2] This pathogen-directed mechanism of action is advantageous as it minimizes the potential for off-target effects on host cell machinery.

Caption: Mechanism of action of this compound on the Measles Virus replication cycle.

Experimental Protocols

The antiviral activity and mechanism of action of this compound have been elucidated through a series of in vitro experiments. The key methodologies are outlined below.

Cell Lines and Viruses

-

Cell Line: Vero cells (African green monkey kidney epithelial cells) stably expressing the human signaling lymphocytic activation molecule (Vero-SLAM) are commonly used, as SLAM is a primary receptor for Measles Virus.[2]

-

Virus Strains: Various wild-type and recombinant strains of Measles Virus, including those from different genotypes, are used to assess the breadth of activity.[2]

Antiviral Activity Assays

A workflow for determining the antiviral efficacy of this compound is as follows:

Caption: Experimental workflow for assessing the antiviral activity of this compound.

1. Cytopathic Effect (CPE) Reduction Assay:

-

Vero-SLAM cells are seeded in 96-well plates.

-

The cells are then infected with Measles Virus at a specific multiplicity of infection (MOI).

-

Simultaneously, the infected cells are treated with a range of concentrations of this compound.

-

After an incubation period (e.g., 96 hours), the cell monolayers are stained with crystal violet to visualize cell viability.

-

The concentration of this compound that inhibits the virus-induced CPE by 50% is determined.[2]

2. Viral RNA Quantification by Real-Time RT-PCR:

-

Vero-SLAM cells are infected with Measles Virus at a high MOI (e.g., 1.0) to ensure a high primary infection rate.

-

The cells are treated with this compound.

-

At a designated time post-infection, total RNA is extracted from the cells.

-

The levels of viral mRNA and antigenome are quantified using real-time reverse transcription PCR (RT-PCR).

-

A significant reduction in viral RNA levels in treated cells compared to untreated controls indicates inhibition of viral replication. A 5 μM concentration of this compound has been shown to cause an approximate 100-fold reduction in viral RNA.[2]

3. Virus Yield Reduction Assay:

-

This assay measures the amount of infectious virus produced in the presence of the inhibitor.

-

Supernatants from infected and treated cell cultures are collected.

-

The viral titers in the supernatants are determined by plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay on fresh Vero-SLAM cells.

-

The data is used to generate dose-response curves and calculate the 50% effective concentration (EC50).

Conclusion

This compound is a potent and specific inhibitor of Measles Virus replication. Its well-defined mechanism of action, targeting the viral RdRp L protein, makes it an attractive candidate for further therapeutic development. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other novel antiviral compounds.

References

- 1. Non-nucleoside Inhibitors of the Measles Virus RNA-dependent RNA Polymerase: Synthesis, Structure-Activity Relationships and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Target Analysis of the Experimental Measles Therapeutic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target analysis of the experimental measles therapeutic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

AS-136A: A Technical Guide to a Novel Measles Virus RNA-Dependent RNA Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-136A is a potent, non-nucleoside small molecule inhibitor of the measles virus (MeV) RNA-dependent RNA polymerase (RdRp). By directly targeting the large protein (L) subunit of the RdRp complex, this compound effectively suppresses viral RNA synthesis, a critical step in the viral replication cycle. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of this compound and related compounds as potential antiviral therapeutics for measles.

Chemical Structure and Properties

This compound, with the systematic IUPAC name 2-methyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide, is a complex heterocyclic molecule. Its structure is characterized by a central pyrazole (B372694) ring, substituted with a methyl group, a trifluoromethyl group, and a carboxamide linker to a phenylsulfonylpiperidine moiety.

| Property | Value | Reference |

| IUPAC Name | 2-methyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide | |

| Molecular Formula | C18H21F3N4O3S | |

| Molecular Weight | 416.418 g/mol | [1] |

| Solubility | Poor water solubility. Soluble in dimethyl sulfoxide (B87167) (DMSO). | [2] |

| Oral Bioavailability | Poor in rat models. | [2] |

Mechanism of Action and Signaling Pathway

This compound exerts its antiviral activity by directly inhibiting the enzymatic function of the measles virus RNA-dependent RNA polymerase (RdRp). The RdRp is a viral enzyme essential for the replication of the viral RNA genome and the transcription of viral mRNAs. The polymerase complex is composed of the large protein (L) and the phosphoprotein (P). This compound is a non-nucleoside inhibitor that binds to a pocket in the L protein, the catalytic subunit of the RdRp complex.[3][4] This binding event allosterically inhibits the polymerase's activity, leading to a halt in viral RNA synthesis.[3] The downstream consequence of this inhibition is the suppression of viral protein translation and the prevention of new virion assembly, ultimately blocking the spread of the infection.[3]

In Vitro Efficacy

The antiviral activity of this compound has been demonstrated against various strains of the measles virus. The 50% inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit viral replication by 50%, are summarized below. The 50% cytotoxic concentration (CC50) is the concentration that results in 50% cell death, and the selectivity index (SI), calculated as CC50/IC50, is a measure of the compound's therapeutic window.

| Measles Virus Strain | Genotype | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | SI (CC50/IC50) | Reference |

| Edmonston | A | Vero-SLAM | CPE Reduction | ~2 | >75 | >37.5 | [2][3] |

| MVi/Alaska.USA/16.00 | H2 | Vero-SLAM | Virus Yield Reduction | ~0.37 | >75 | >202.7 | [3] |

| MVi-Amsterdam.NET/49.97 | G2 | Vero-SLAM | Virus Yield Reduction | ~0.41 | >75 | >182.9 | [3] |

| MVi/Ibadan.NIE/97/1 | B3-2 | Vero-SLAM | Virus Yield Reduction | ~0.55 | >75 | >136.4 | [3] |

Experimental Protocols

Real-Time RT-PCR for Quantification of Viral RNA Synthesis Inhibition

This protocol is adapted from methodologies described for the evaluation of this compound and general measles virus detection.[3][5] It allows for the quantitative measurement of viral RNA levels in infected cells treated with the inhibitor.

Methodology:

-

Cell Culture and Infection: Vero-SLAM cells are seeded in 6-well plates. The following day, cells are infected with the desired measles virus strain at a multiplicity of infection (MOI) of 1.0.

-

Compound Treatment: After a 30-minute adsorption period, the virus inoculum is removed, and the cells are washed. Fresh medium containing various concentrations of this compound (e.g., 0.1 to 25 µM) or a vehicle control (DMSO) is added.

-

Incubation: The plates are incubated for 40 hours at 37°C.

-

RNA Extraction: Total RNA is extracted from the cells using a commercial RNA extraction kit following the manufacturer's instructions.

-

Real-Time RT-PCR: A one-step real-time reverse transcription-polymerase chain reaction is performed using primers and a probe specific for a conserved region of the measles virus nucleoprotein (N) gene. A parallel reaction is run for a housekeeping gene (e.g., GAPDH) to normalize for the amount of total RNA.

-

Data Analysis: The cycle threshold (CT) values are determined. The relative quantification of viral RNA is calculated using the comparative CT (ΔΔCT) method, where the viral RNA levels in this compound-treated samples are normalized to the housekeeping gene and compared to the vehicle-treated control.[3]

RdRp Reporter Assay

This cell-based assay directly measures the activity of the viral RdRp complex and is crucial for confirming the mechanism of action of inhibitors like this compound.[6]

Methodology:

-

Cell Line: BSR-T7/5 cells, which stably express the T7 RNA polymerase, are used.

-

Plasmids: The assay requires plasmids encoding the measles virus L protein, P protein, and a minigenome plasmid containing a reporter gene (e.g., luciferase or chloramphenicol (B1208) acetyltransferase) flanked by the viral leader and trailer sequences under the control of a T7 promoter.

-

Transfection: BSR-T7/5 cells are co-transfected with the L, P, and minigenome reporter plasmids.

-

Compound Treatment: Two hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: The cells are incubated for 24-48 hours to allow for the expression of the viral proteins and the reporter gene.

-

Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene product (e.g., luciferase activity) is measured using a suitable assay kit.

-

Data Analysis: The reporter gene activity in the presence of this compound is normalized to that of the vehicle control to determine the dose-dependent inhibition of RdRp activity.

Conclusion

This compound is a well-characterized inhibitor of the measles virus RdRp with potent in vitro activity against multiple viral genotypes. Its specific targeting of the viral L protein provides a clear mechanism of action and a strong rationale for its further development. While challenges related to its physicochemical properties, such as poor water solubility and oral bioavailability, have been noted, these can potentially be addressed through medicinal chemistry efforts to generate improved analogs. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers working on novel antiviral strategies against measles.

References

- 1. mdpi.com [mdpi.com]

- 2. Non-nucleoside Inhibitors of the Measles Virus RNA-dependent RNA Polymerase: Synthesis, Structure-Activity Relationships and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target Analysis of the Experimental Measles Therapeutic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target analysis of the experimental measles therapeutic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.who.int [cdn.who.int]

- 6. Nonnucleoside Inhibitor of Measles Virus RNA-Dependent RNA Polymerase Complex Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of AS-136A: A Potent Inhibitor of Measles Virus Replication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AS-136A is a potent, non-nucleoside small molecule inhibitor of the measles virus (MeV) RNA-dependent RNA polymerase (RdRp). Identified through high-throughput screening, this pyrazole (B372694) carboxamide derivative demonstrates low nanomolar efficacy in cell-based assays against various MeV genotypes. Its mechanism of action involves the direct inhibition of the viral RdRp complex, specifically targeting the large (L) protein subunit, thereby blocking viral RNA synthesis and subsequent replication. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and quantitative data to support further research and development in the field of antiviral therapeutics.

Introduction

Measles remains a significant global health threat, causing substantial morbidity and mortality, particularly in unvaccinated populations. Despite the availability of a safe and effective vaccine, outbreaks continue to occur, highlighting the need for effective antiviral therapies for post-exposure prophylaxis and treatment of severe cases. The measles virus RNA-dependent RNA polymerase (RdRp) is a prime target for antiviral drug development due to its essential role in viral replication and the absence of a homologous enzyme in human cells. This compound emerged from a high-throughput screening campaign as a promising lead compound that specifically inhibits MeV RdRp activity.[1][2][3]

Discovery and Mechanism of Action

This compound was identified through a cell-based high-throughput screening (HTS) of a small-molecule diversity set, followed by iterative structure-activity relationship (SAR) studies to optimize its antiviral potency and drug-like properties.[1] The initial hit, a pyrazole carboxamide scaffold, was chemically modified to yield this compound, which exhibited significantly improved in vitro efficacy.[1]

The primary mechanism of action of this compound is the inhibition of the MeV RdRp complex.[2][3] This complex, composed of the large protein (L) and the phosphoprotein (P), is responsible for the transcription and replication of the viral RNA genome. Mechanistic studies have revealed that this compound is a non-nucleoside inhibitor that targets the L protein, the catalytic subunit of the RdRp.[2][3] By binding to the L protein, this compound allosterically inhibits the polymerase's enzymatic activity, leading to a potent block in viral RNA synthesis.[2] This targeted inhibition of a viral-specific enzyme contributes to the compound's low cytotoxicity.

Signaling Pathway Inhibition

The inhibitory action of this compound directly interferes with the measles virus replication cycle. The following diagram illustrates the targeted step in the viral RNA synthesis pathway.

Caption: Inhibition of Measles Virus RNA Synthesis by this compound.

Chemical Synthesis

This compound is a pyrazole carboxamide derivative. The synthesis generally involves the coupling of a substituted pyrazole carboxylic acid with a substituted aniline. While a detailed, step-by-step industrial synthesis protocol is not publicly available, a representative synthetic scheme based on published literature for analogous compounds is presented below.[1]

General Synthetic Scheme

Caption: General Synthetic Route for this compound.

Representative Experimental Protocol

The following is a representative, non-optimized protocol for the synthesis of a pyrazole carboxamide, illustrating the key chemical transformations.

Step 1: Synthesis of 2-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride

To a solution of 2-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid in an inert solvent such as dichloromethane, an excess of thionyl chloride is added. The reaction mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.

Step 2: Synthesis of this compound

The crude 2-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride is dissolved in an anhydrous aprotic solvent like tetrahydrofuran. To this solution, an equimolar amount of 4-(piperidine-1-sulfonyl)aniline and a base, such as triethylamine (B128534) or pyridine, are added. The reaction mixture is stirred at room temperature for several hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica (B1680970) gel to afford this compound.

Biological Activity and Quantitative Data

The antiviral activity of this compound has been evaluated in various cell-based assays, demonstrating potent inhibition of different measles virus strains. The key quantitative metrics are the 50% effective concentration (EC50) from virus yield reduction assays and the 50% inhibitory concentration (IC50) from cytopathic effect (CPE) reduction assays.

| Assay Type | Measles Virus Strain | Cell Line | EC50 / IC50 (nM) | Reference |

| Virus Yield Reduction | Edmonston | Vero-SLAM | 100 | [1] |

| Virus Yield Reduction | Alaska (genotype H2) | Vero-SLAM | 60 | [1] |

| Virus Yield Reduction | Amsterdam (genotype G2) | Vero-SLAM | Not Reported | |

| Virus Yield Reduction | Ibadan (genotype B3-2) | Vero-SLAM | Not Reported | |

| CPE Reduction | Edmonston | Vero-SLAM | 35 - 145 | [2] |

| CPE Reduction | Alaska (genotype H2) | Vero-SLAM | 35 - 145 | [2] |

| CPE Reduction | Amsterdam (genotype G2) | Vero-SLAM | 35 - 145 | [2] |

| CPE Reduction | Ibadan (genotype B3-2) | Vero-SLAM | 35 - 145 | [2] |

| RdRp Activity (Replicon Assay) | Edmonston | BSR T7/5 | ~50 | [2] |

Detailed Experimental Protocols

Virus Yield Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

Caption: Workflow for Virus Yield Reduction Assay.

Protocol:

-

Vero-SLAM cells are seeded at a density of 2 x 10^5 cells per well in 12-well plates and incubated overnight.

-

The cell culture medium is removed, and the cells are infected with the desired measles virus strain at a multiplicity of infection (MOI) of 0.1 plaque-forming units (PFU) per cell.

-

The infection is carried out in the presence of serial dilutions of this compound or a vehicle control (DMSO).

-

The plates are incubated for 36 hours at 37°C in a humidified CO2 incubator.

-

After incubation, the cell-associated virus is harvested by subjecting the cells to two freeze-thaw cycles.

-

The viral titers in the harvested lysates are determined using a 50% tissue culture infectious dose (TCID50) assay.

-

The virus titers are plotted against the corresponding compound concentrations, and the EC50 value is calculated using a non-linear regression analysis.[2]

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from virus-induced cell death.

Caption: Workflow for Cytopathic Effect (CPE) Reduction Assay.

Protocol:

-

Vero-SLAM cells are seeded in 96-well plates.

-

Cells are infected with a measles virus strain at an MOI of 0.4 PFU/cell in the presence of various concentrations of this compound.[2]

-

The plates are incubated for 96 hours at 37°C.[2]

-

Following incubation, the cell monolayers are fixed and stained with a crystal violet solution (0.1% crystal violet in 20% ethanol).[2]

-

The plates are washed, dried, and the absorbance is measured at 560 nm using a microplate reader.

-

The percentage of CPE inhibition is calculated relative to virus-infected, untreated controls and uninfected controls. The IC50 value is determined by plotting the percentage of CPE inhibition against the log of the compound concentration.[2]

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of the measles virus RdRp. Its discovery and preclinical evaluation have provided a strong foundation for the development of novel antiviral therapies against measles. The detailed protocols and compiled data presented in this guide are intended to facilitate further research into this compound and the development of next-generation measles virus inhibitors. The targeted mechanism of action and favorable in vitro profile of this compound underscore the potential of targeting the viral polymerase for the treatment of measles and other paramyxovirus infections.

References

- 1. Non-nucleoside Inhibitors of the Measles Virus RNA-dependent RNA Polymerase: Synthesis, Structure-Activity Relationships and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Target Analysis of the Experimental Measles Therapeutic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target analysis of the experimental measles therapeutic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

AS-136A: A Non-Nucleoside Inhibitor of Measles Virus RdRp

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AS-136A is a potent, orally active, non-nucleoside inhibitor of the measles virus (MeV) RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1][2] Discovered through high-throughput screening, this small molecule belongs to a novel class of pyrazole (B372694) carboxamide compounds that exhibit low cytotoxicity and effectively suppress MeV RdRp activity.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its antiviral activity, detailed experimental protocols for its evaluation, and visualizations of key processes.

Core Data Summary

Antiviral Activity and Physicochemical Properties

This compound has demonstrated significant potency against measles virus, although its development has been hampered by suboptimal pharmacokinetic properties. The following tables summarize the available quantitative data for this compound and its improved analog, ERDRP-00519.

| Compound | Assay | Value | Virus/System | Reference |

| This compound | IC50 | 2 µM | Measles Virus | [1] |

| EC50 | Low Nanomolar | Live Measles Virus | [2] | |

| ERDRP-00519 | EC50 | 60 nM | Measles Virus |

| Compound | Property | Observation | Species | Reference |

| This compound | Water Solubility | Poor | - | |

| Oral Bioavailability (F) | Low | Rat | ||

| ERDRP-00519 | Aqueous Solubility | ~60 µg/ml | - | |

| Oral Bioavailability (F) | 39% | Rat |

Mechanism of Action

This compound functions as a non-nucleoside inhibitor that allosterically targets the Large (L) protein subunit of the MeV RdRp complex.[2][4] The RdRp complex, which also includes the phosphoprotein (P) and the nucleoprotein (N) encapsidating the viral RNA, is responsible for both transcription and replication of the viral genome.

Cryo-electron microscopy studies have revealed that this compound binds to a pocket on the L protein, inducing a conformational change in the catalytic loop.[5][6] This allosterically locks the polymerase in an inactive "GDN-out" state, thereby preventing the synthesis of viral RNA.[5][6] Resistance to this compound has been mapped to mutations in conserved domains of the L protein, further confirming it as the direct target.[3][4]

Caption: Mechanism of this compound inhibition of measles virus RdRp.

Experimental Protocols

Plasmid-Based Measles Virus Mini-Replicon Assay

This cell-based assay is used to assess the activity of the MeV RdRp complex in the presence of inhibitors.

Objective: To quantify the inhibitory effect of this compound on MeV RdRp-driven reporter gene expression.

Methodology:

-

Cell Culture: BSR-T7/5 cells, which stably express T7 RNA polymerase, are cultured in appropriate media.

-

Transfection: Cells are co-transfected with a cocktail of plasmids:

-

Plasmids encoding the MeV N, P, and L proteins.

-

A plasmid containing a firefly luciferase reporter gene flanked by MeV genomic termini (the "mini-replicon").

-

-

Inhibitor Treatment: Following transfection, cells are incubated with varying concentrations of this compound or a vehicle control (DMSO).

-

Luciferase Assay: After a defined incubation period (e.g., 24-48 hours), cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

Data Analysis: The reduction in luciferase expression in the presence of this compound, relative to the vehicle control, is used to determine the compound's potency (e.g., EC50).

Caption: Workflow for the measles virus mini-replicon assay.

Quantitative Real-Time RT-PCR (qRT-PCR) for Viral RNA Synthesis

This assay directly measures the impact of this compound on the production of viral RNA in infected cells.

Objective: To quantify the levels of MeV mRNA and antigenome RNA in the presence of this compound.

Methodology:

-

Infection: Vero cells are infected with a recombinant MeV strain (e.g., recMeV-Edm) at a multiplicity of infection (MOI) of 1.0.

-

Inhibitor Treatment: After a 30-minute adsorption period, the virus inoculum is removed, and media containing this compound at various concentrations (e.g., 5 µM, 25 µM) or a control (e.g., fusion inhibitory peptide or DMSO) is added.

-

RNA Extraction: At a specified time post-infection (e.g., 40 hours), total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

qRT-PCR:

-

Reverse transcription is performed to synthesize cDNA from the viral RNA.

-

Real-time PCR is then carried out using primers and probes specific for MeV mRNA (e.g., targeting the N gene) and antigenome. A cellular housekeeping gene (e.g., RNase P) is often used as an internal control for normalization.

-

-

Data Analysis: The relative levels of viral RNA are calculated using the comparative Ct (ΔΔCt) method, comparing the this compound-treated samples to the untreated controls.

Caption: Workflow for quantifying viral RNA synthesis via qRT-PCR.

Conclusion

This compound is a well-characterized non-nucleoside inhibitor of the measles virus RdRp that has been instrumental in validating the L protein as a druggable antiviral target. While its own development was limited by pharmacokinetic challenges, the insights gained from studying this compound have paved the way for the development of more promising second-generation inhibitors like ERDRP-00519. The experimental protocols and mechanistic understanding detailed in this guide provide a solid foundation for researchers and drug developers working on novel antiviral therapies against measles and other paramyxoviruses.

References

- 1. technet-21.org [technet-21.org]

- 2. Target analysis of the experimental measles therapeutic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measles Virus RNA Real-time (TaqMan®) RT-PCR | School of Medicine [med.unr.edu]

- 4. Non-nucleoside Inhibitors of the Measles Virus RNA-dependent RNA Polymerase: Synthesis, Structure-Activity Relationships and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.who.int [cdn.who.int]

- 6. Repurposing an In Vitro Measles Virus Dissemination Assay for Screening of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Role of AS-136A in Paramyxovirus Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-136A is a potent, non-nucleoside small-molecule inhibitor that has demonstrated significant antiviral activity against paramyxoviruses, particularly the Measles Virus (MeV). This technical guide provides an in-depth overview of the core research surrounding this compound, including its mechanism of action, quantitative antiviral efficacy, and the experimental protocols used to characterize its function. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antiviral therapies targeting paramyxoviruses.

Mechanism of Action: Inhibition of the RNA-Dependent RNA Polymerase

This compound exerts its antiviral effect by directly targeting the viral RNA-dependent RNA polymerase (RdRp) complex, a critical enzyme for the replication and transcription of the paramyxovirus genome.[1][2] The RdRp complex is composed of the large (L) protein, which harbors the catalytic polymerase activity, and the phosphoprotein (P), which acts as a cofactor.

This compound specifically binds to the L protein subunit of the RdRp complex.[2] This binding is allosteric, meaning it occurs at a site distinct from the active catalytic site of the enzyme. Upon binding, this compound induces a conformational change in the L protein, effectively locking the polymerase in an inactive state. This prevents the synthesis of viral RNA, thereby halting viral replication and the production of new viral particles.[1] Resistance to this compound has been mapped to mutations within the L protein, further confirming it as the direct target of the inhibitor.[1][2]

Quantitative Antiviral Activity of this compound

The antiviral potency of this compound has been quantified against various strains of Measles Virus. The 50% inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit viral replication by 50%, have been determined through virus yield-based dose-response curves.

| Measles Virus Genotype | Strain | IC50 (µM) |

| A | Edmonston | 0.5 - 1.0 |

| B3 | Ibadan | 0.5 - 1.0 |

| G2 | Amsterdam | 0.5 - 1.0 |

| H2 | Alaska | 0.5 - 1.0 |

| Table 1: 50% Inhibitory Concentrations (IC50) of this compound against various Measles Virus genotypes. Data extrapolated from virus yield reduction assays.[1] |

Studies have shown that a concentration of 5 µM this compound can lead to an approximately 100-fold reduction in the viral RNA signal in infected cells.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Detailed Experimental Protocols

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of the inhibitor.

Materials:

-

Vero-SLAM cells (or other susceptible cell line)

-

Measles virus stock

-

This compound (dissolved in DMSO)

-

Cell culture medium (e.g., DMEM with 2% FBS)

-

96-well plates

-

TCID50 (50% tissue culture infectious dose) assay components

Procedure:

-

Seed Vero-SLAM cells in 96-well plates and grow to confluence.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Infect the cells with Measles Virus at a specific multiplicity of infection (MOI), for example, 0.01.

-

Immediately after infection, remove the virus inoculum and add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plates at 37°C for a period that allows for multiple rounds of viral replication (e.g., 72 hours).

-

Harvest the cells and supernatant from each well.

-

Determine the viral titer in each sample using a TCID50 assay.

-

Plot the viral titers against the corresponding this compound concentrations to generate a dose-response curve and calculate the IC50 value.

Real-Time RT-PCR for Viral RNA Quantification

This method measures the levels of viral RNA to assess the direct impact of the inhibitor on viral genome replication and transcription.

Materials:

-

Vero cells

-

Measles virus

-

This compound

-

RNA extraction kit

-

Reverse transcription reagents

-

Real-time PCR master mix

-

Primers and probes specific for a viral gene (e.g., N or F gene) and a host housekeeping gene (e.g., GAPDH).

Procedure:

-

Seed Vero cells in 6-well plates.

-

Infect the cells with Measles Virus at a high MOI (e.g., 1.0) to ensure a single-cycle replication analysis.

-

After a short adsorption period (e.g., 1 hour), remove the inoculum and add fresh medium containing different concentrations of this compound.

-

Incubate for a defined period (e.g., 24-48 hours).

-

Harvest the cells and extract total RNA using a commercial kit.

-

Perform reverse transcription to synthesize cDNA from the extracted RNA.

-

Set up the real-time PCR reaction using primers and probes for the viral and host genes.

-

Run the real-time PCR and analyze the data. The relative quantification of viral RNA is typically normalized to the housekeeping gene expression and compared to the untreated control.

Measles Virus Replicon (Minigenome) Assay

This cell-based assay specifically measures the activity of the viral RdRp complex in the absence of a full-length virus.

Materials:

-

BHK-21 or 293T cells

-

Plasmids encoding the MeV N, P, and L proteins

-

A plasmid containing a subgenomic MeV replicon (minigenome) that drives the expression of a reporter gene (e.g., luciferase or fluorescent protein).

-

Transfection reagent

-

This compound

-

Luciferase assay system (if using a luciferase reporter)

Procedure:

-

Seed cells in 96-well plates.

-

Co-transfect the cells with the N, P, and L expression plasmids and the minigenome reporter plasmid.

-

After transfection, add serial dilutions of this compound to the cells.

-

Incubate for 24-48 hours to allow for protein expression and replicon activity.

-

If using a luciferase reporter, lyse the cells and measure luciferase activity according to the manufacturer's protocol.

-

Plot the reporter gene activity against the this compound concentrations to determine the IC50 for RdRp inhibition.

Conclusion

This compound represents a promising class of antiviral compounds that specifically inhibit paramyxovirus replication by targeting the viral RNA-dependent RNA polymerase. Its potent activity against Measles Virus, coupled with a well-defined mechanism of action, makes it a valuable tool for paramyxovirus research and a potential candidate for further therapeutic development. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel anti-paramyxovirus agents.

References

Understanding the Antiviral Activity of AS-136A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-136A is a potent, non-nucleoside small molecule inhibitor of the measles virus (MeV), a highly contagious pathogen responsible for significant morbidity and mortality worldwide. This document provides a comprehensive overview of the antiviral activity of this compound, its mechanism of action, and the experimental methodologies used to characterize its efficacy. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in antiviral drug discovery and development.

Core Mechanism of Action: Targeting the Viral Polymerase

This compound exerts its antiviral effect by directly targeting the measles virus RNA-dependent RNA polymerase (RdRp) complex.[1][2][3][4] This enzymatic machinery is essential for the replication and transcription of the viral RNA genome. The primary target of this compound within this complex is the large polymerase (L) protein, which harbors the catalytic activity.[1][3][4]

By binding to a specific site on the L protein, this compound allosterically inhibits the polymerase's function, effectively blocking viral RNA synthesis.[1] This leads to a dose-dependent reduction in both viral mRNA and antigenomic RNA levels within infected cells.[3] Cryo-electron microscopy studies have revealed that this compound binding induces a conformational change in the catalytic loop of the L protein, locking the polymerase in an inactive state.

Studies have shown that resistance to this compound can arise through specific mutations within the L protein, further confirming it as the direct target. These resistance mutations often cluster in conserved domains of the L protein, highlighting the critical nature of the inhibitor's binding site.[1][3][4]

Quantitative Antiviral Activity

The antiviral potency of this compound has been quantified against various genotypes of the measles virus. The half-maximal effective concentration (EC50) and the 50% cytotoxic concentration (CC50) are key parameters used to evaluate the compound's efficacy and safety profile. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the therapeutic window.

| Parameter | Value | Cell Line | Virus Genotype | Reference |

| EC50 | 60 nM | Vero | Not Specified | [5] |

| CC50 | >75 µM | Vero | Not Applicable | [5] |

| Selectivity Index (SI) | >1250 | Vero | Not Applicable | Calculated |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following sections describe the key assays used to characterize the antiviral activity of this compound.

Cytopathic Effect (CPE) Reduction Assay

This assay assesses the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.

-

Cell Seeding: Vero cells are seeded into 96-well plates at a density that allows for a confluent monolayer to form within 24 hours. A typical seeding density is 5 x 10^4 cells/well.[6]

-

Compound Preparation: this compound is serially diluted to various concentrations in cell culture medium.

-

Infection: The cell monolayers are infected with measles virus at a multiplicity of infection (MOI) of 0.4 PFU/cell in the presence of the different concentrations of this compound.[3]

-

Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 96 hours.[3]

-

Staining: After incubation, the cell monolayers are fixed and stained with a solution of 0.1% crystal violet in 20% ethanol (B145695) to visualize the remaining viable cells.[3]

-

Data Analysis: The concentration of this compound that inhibits CPE by 50% (EC50) is determined by visual scoring or by quantifying the stain intensity.

Plaque Reduction Neutralization Test (PRNT)

This "gold standard" assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death within a monolayer.

-

Cell Seeding: Vero cells are seeded in 6-well or 12-well plates to form a confluent monolayer. A seeding density of 5 x 10^5 cells/mL is commonly used.[7]

-

Virus-Compound Incubation: A standardized amount of measles virus (typically 50-100 plaque-forming units) is incubated with serial dilutions of this compound for 1 hour at 37°C.

-

Infection: The virus-compound mixtures are then added to the cell monolayers and incubated for 1-2 hours to allow for viral attachment.

-

Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing 0.4% carboxymethylcellulose) to restrict virus spread to adjacent cells.[8]

-

Incubation: Plates are incubated for 5-7 days to allow for plaque formation.[7]

-

Staining: The overlay is removed, and the cell monolayer is fixed and stained with crystal violet to visualize the plaques.

-

Data Analysis: The number of plaques is counted for each compound concentration, and the EC50 is calculated as the concentration that reduces the number of plaques by 50% compared to the virus-only control.

Real-Time Reverse Transcription PCR (qRT-PCR)

This assay quantifies the amount of viral RNA in infected cells, providing a direct measure of the inhibition of viral replication.

-

RNA Extraction: Vero cells are infected with measles virus in the presence of varying concentrations of this compound. Total RNA is extracted from the cells at a specific time point post-infection (e.g., 24 hours).

-

Primer and Probe Design: Primers and a fluorescently labeled probe specific to a conserved region of the measles virus nucleoprotein (N) gene are used.[1][9][10][11]

-

Forward Primer (MVN1139-F): 5'-TGG CAT CTG AAC TCG GTA TCA C-3'[10]

-

Reverse Primer: Sequence varies depending on the specific assay.

-

Probe: Sequence varies and is typically labeled with a fluorophore (e.g., FAM) and a quencher.

-

-

qRT-PCR Reaction: The extracted RNA is subjected to a one-step qRT-PCR reaction using a commercially available kit. The reaction includes reverse transcriptase to synthesize cDNA from the viral RNA, followed by PCR amplification.

-

Data Analysis: The cycle threshold (Ct) values, which are inversely proportional to the amount of target RNA, are used to quantify the viral RNA levels. The reduction in viral RNA in the presence of this compound is calculated relative to untreated infected cells.

Measles Virus Replicon Assay

This cell-based assay utilizes a subgenomic replicon of the measles virus that can replicate and express a reporter gene (e.g., luciferase) without producing infectious virus particles. It is a powerful tool for specifically screening inhibitors of the viral RdRp.

-

Cell Line: A stable cell line expressing the measles virus N, P, and L proteins is used.

-

Transfection: The cells are transfected with a plasmid encoding the measles virus replicon, which contains a reporter gene (e.g., firefly luciferase) flanked by the viral leader and trailer sequences.[2]

-

Compound Treatment: The transfected cells are treated with different concentrations of this compound.

-

Reporter Gene Assay: After a suitable incubation period (e.g., 48 hours), the cells are lysed, and the activity of the reporter gene is measured using a luminometer.

-

Data Analysis: The reduction in reporter gene activity in the presence of this compound reflects the inhibition of RdRp-mediated replication and transcription. The EC50 value is calculated from the dose-response curve.

Visualizing the Mechanism and Workflows

To further elucidate the antiviral activity of this compound, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

Caption: Mechanism of this compound targeting the viral RdRp complex.

Caption: Workflow for the Cytopathic Effect (CPE) Reduction Assay.

Caption: Workflow for Real-Time RT-PCR to quantify viral RNA.

Conclusion

This compound represents a promising class of antiviral compounds that specifically inhibit the measles virus RdRp complex. Its potent in vitro activity, coupled with a favorable selectivity index, underscores its potential as a therapeutic candidate. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation and development of this compound and other novel antiviral agents targeting the measles virus. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Measles Fluc Reporter Gene Oncolytic Virus - Imanis Life Sciences [imanislife.com]

- 3. Target Analysis of the Experimental Measles Therapeutic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target analysis of the experimental measles therapeutic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Non-nucleoside Inhibitors of the Measles Virus RNA-dependent RNA Polymerase: Synthesis, Structure-Activity Relationships and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production of Oncolytic Measles Virus in Vero Cells: Impact of Culture Medium and Multiplicity of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of measles plaque reduction neutralization test (PRNT) and measles virus-specific IgG ELISA for assessment of immunogenicity of measles-mumps-rubella vaccination at 5–7 months of age and maternal measles antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdn.who.int [cdn.who.int]

- 11. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols for AS-136A In Vitro Antiviral Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-136A is a potent, non-nucleoside small molecule inhibitor of the measles virus (MeV), a highly contagious pathogen responsible for significant morbidity and mortality worldwide.[1][2][3][4] This compound specifically targets the RNA-dependent RNA polymerase (RdRp) complex of the virus, an essential enzyme for viral replication.[1][2][3] By inhibiting the RdRp, this compound effectively blocks viral RNA synthesis, thereby preventing viral propagation and the subsequent cytopathic effects (CPE) induced by the infection, such as cell-to-cell fusion.[1][2][3] The molecular target of this compound has been identified as the L protein subunit of the RdRp complex.[1][2][3] This document provides a detailed protocol for an in vitro antiviral assay to evaluate the efficacy of this compound and similar compounds against the measles virus.

Quantitative Data Summary

The antiviral activity of this compound can be quantified by determining its effective concentration to inhibit viral replication. The following table summarizes key quantitative data points for this compound's activity against the measles virus.

| Parameter | Virus Strain | Cell Line | Value | Reference |

| RNA Synthesis Inhibition | MVi-Alaska | Vero-SLAM | ~100-fold reduction in viral RNA at 5 µM | [2] |

| Resistance Profile | recMeV-Edm | Vero | Intermediate-level resistance with ~12-fold higher inhibitory concentrations | [2] |

Experimental Protocols

This section details the methodology for a cytopathic effect (CPE) reduction assay, a common method to assess the antiviral activity of compounds against viruses that cause visible damage to host cells.

Materials and Reagents

-

Cells: Vero-SLAM cells (a Vero cell line engineered to express the measles virus receptor, SLAM)

-

Virus: Measles virus (e.g., MVi-Alaska strain)

-

Compound: this compound (dissolved in DMSO to create a stock solution)

-

Media:

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Infection Medium: DMEM supplemented with 2% FBS, 1% Penicillin-Streptomycin.

-

-

Reagents:

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Dimethyl Sulfoxide (DMSO)

-

Crystal Violet Staining Solution (0.1% crystal violet in 20% ethanol)

-

-

Equipment:

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Inverted microscope

-

Plate reader (optional, for quantitative analysis)

-

Biosafety cabinet (BSL-2)

-

Experimental Workflow

Caption: Experimental workflow for the this compound in vitro antiviral CPE reduction assay.

Step-by-Step Protocol

-

Cell Seeding:

-

Culture Vero-SLAM cells in growth medium in a T-75 flask to ~80-90% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in growth medium and perform a cell count.

-

Seed the 96-well plates with Vero-SLAM cells at a density of 2 x 10^4 cells per well in 100 µL of growth medium.

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

On the day of the experiment, prepare serial dilutions of the this compound stock solution in infection medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 50 µM).

-

Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a cell control (no virus, no compound).

-

Carefully remove the growth medium from the 96-well plates and add 100 µL of the prepared compound dilutions to the respective wells.

-

-

Virus Infection:

-

Thaw the measles virus stock and dilute it in infection medium to a concentration that will result in a Multiplicity of Infection (MOI) of 1.0.

-

Add 100 µL of the diluted virus to each well, except for the cell control wells.

-

The final volume in each well will be 200 µL.

-

-

Incubation:

-

Incubate the plates for 4 days (96 hours) at 37°C in a 5% CO2 incubator.

-

Monitor the plates daily for the appearance of CPE, such as syncytia formation (cell fusion), under an inverted microscope.

-

-

Assay Readout (Crystal Violet Staining):

-

After the incubation period, carefully remove the medium from the wells.

-

Gently wash the cell monolayer with PBS.

-

Add 100 µL of crystal violet staining solution to each well and incubate for 15-20 minutes at room temperature.

-

Carefully remove the staining solution and wash the wells with water to remove excess stain.

-

Allow the plates to air dry completely.

-

The viable cells will be stained purple, while areas of CPE will appear as clear plaques.

-

The antiviral effect can be visually assessed or quantified by solubilizing the stain (e.g., with methanol) and measuring the absorbance at 570 nm using a plate reader. The 50% effective concentration (EC50) can then be calculated.

-

Mechanism of Action: Signaling Pathway

This compound inhibits the measles virus replication by directly targeting the L protein of the viral RNA-dependent RNA polymerase (RdRp) complex. This inhibition prevents the synthesis of new viral RNA, a critical step in the virus life cycle.

Caption: this compound inhibits measles virus replication by targeting the RdRp complex.

References

- 1. Target analysis of the experimental measles therapeutic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Target Analysis of the Experimental Measles Therapeutic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Repurposing an In Vitro Measles Virus Dissemination Assay for Screening of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AS-136A in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-136A is a potent and specific non-nucleoside inhibitor of the measles virus (MeV) RNA-dependent RNA polymerase (RdRp) complex.[1][2] It represents a promising antiviral compound for the management of severe measles infections and for outbreak control. This compound exerts its antiviral activity by blocking viral RNA synthesis, thereby inhibiting viral replication.[1][3] Structural and mechanistic studies have identified the viral polymerase (L protein) subunit of the RdRp complex as the direct target of this compound.[1][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in a cell culture setting to evaluate its antiviral properties.

Mechanism of Action

This compound is a non-nucleoside inhibitor that allosterically targets the L protein of the measles virus RNA-dependent RNA polymerase (RdRp) complex.[4] Binding of this compound to the L protein induces a conformational change in the catalytic loop, locking the polymerase in an inactive state.[4] This prevents the synthesis of viral RNA, including both messenger RNA (transcription) and new viral genomes (replication), ultimately halting the production of new virus particles.[1][3]

Caption: Mechanism of this compound in inhibiting measles virus replication.

Data Presentation

The antiviral activity of this compound has been quantified against various measles virus genotypes. The 50% inhibitory concentration (IC50) is a key parameter to determine the potency of the compound.

| Measles Virus Strain (Genotype) | Cell Line | IC50 (µM) |

| Edmonston (A) | Vero-SLAM | 0.04 ± 0.01 |

| Alaska (H2) | Vero-SLAM | 0.05 ± 0.01 |

| Amsterdam (G2) | Vero-SLAM | 0.06 ± 0.02 |

| Ibadan (B3) | Vero-SLAM | 0.05 ± 0.01 |

Table adapted from data presented in Antimicrobial Agents and Chemotherapy, 2009.[5]

Experimental Protocols

Herein are detailed protocols for evaluating the antiviral efficacy and cytotoxicity of this compound in cell culture.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration range of this compound that is non-toxic to the host cells, which is crucial for differentiating antiviral effects from general cytotoxicity.

Materials:

-

Vero cells (or other susceptible cell line)

-

96-well cell culture plates

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used for the compound dilutions.

-

Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

-

Incubate the plate for 48-72 hours (this should correspond to the duration of your antiviral assay).

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%.

Viral Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of this compound to inhibit the virus-induced destruction of host cells.

Materials:

-

Vero-SLAM cells

-

96-well cell culture plates

-

Infection medium (e.g., DMEM with 2% FBS)

-

Measles virus stock of known titer

-

This compound stock solution

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

-

Seed Vero-SLAM cells in a 96-well plate as described in the cytotoxicity assay protocol.

-

After 24 hours, prepare serial dilutions of this compound in infection medium.

-

Remove the growth medium from the cells.

-

Pre-incubate the cells with 50 µL of the this compound dilutions for 1 hour at 37°C.

-

Infect the cells with 50 µL of measles virus at a multiplicity of infection (MOI) of 0.1, resulting in a final volume of 100 µL per well.

-

Include a virus control (cells with virus but no compound) and a cell control (cells with no virus and no compound).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours, or until significant CPE is observed in the virus control wells.

-

Remove the medium and gently wash the cells with PBS.

-

Fix the cells with 100 µL of 10% formalin for 20 minutes.

-

Remove the formalin and stain the cells with 100 µL of crystal violet solution for 15 minutes.

-

Wash the plate with water and allow it to air dry.

-

Visually assess the inhibition of CPE or quantify by dissolving the crystal violet in methanol (B129727) and measuring the absorbance.

-

The 50% effective concentration (EC50) is the concentration of this compound that inhibits CPE by 50%.

Virus Yield Reduction Assay

This assay provides a more quantitative measure of the inhibition of infectious virus particle production.

Materials:

-

Vero-SLAM cells

-

24-well cell culture plates

-

Infection medium

-

Measles virus stock

-

This compound stock solution

Procedure:

-

Seed Vero-SLAM cells in a 24-well plate.

-

Once confluent, infect the cells with measles virus at an MOI of 0.1 in the presence of various concentrations of this compound or vehicle control.

-

Incubate the plate for 24-48 hours.

-

Harvest the cells and supernatant from each well.

-

Subject the samples to three freeze-thaw cycles to release intracellular virus particles.

-

Clarify the lysates by centrifugation.

-

Determine the virus titer in the collected samples by performing a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh Vero-SLAM cells.

-

The concentration of this compound that reduces the virus yield by 90% (or 99%) is calculated.

Western Blot for Viral Protein Expression

This protocol is used to confirm the inhibition of viral protein synthesis by this compound.

Materials:

-

Vero-SLAM cells

-

6-well cell culture plates

-

Measles virus

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against a measles virus protein (e.g., N or F protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed Vero-SLAM cells in 6-well plates.

-